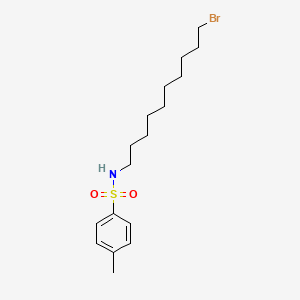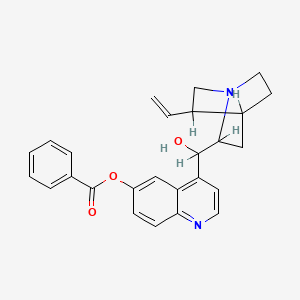![molecular formula C13H8Cl2F2S2 B14451222 1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene) CAS No. 78840-51-4](/img/structure/B14451222.png)
1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorobis(4-chlorophenylthio)methane is an organofluorine compound characterized by the presence of two fluorine atoms and two 4-chlorophenylthio groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluorobis(4-chlorophenylthio)methane typically involves the reaction of 4-chlorothiophenol with a difluoromethylating agent. One common method is the reaction of 4-chlorothiophenol with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of difluorobis(4-chlorophenylthio)methane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing the reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Difluorobis(4-chlorophenylthio)methane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the 4-chlorophenylthio groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of sulfoxides, sulfones, or reduced thiol derivatives .
Scientific Research Applications
Difluorobis(4-chlorophenylthio)methane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it useful in the design and synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of difluorobis(4-chlorophenylthio)methane involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylphenyl Sulfide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bis(4-chlorophenyl)methane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Difluoromethylthioanisole: Contains a methoxy group instead of a chlorophenyl group, affecting its chemical behavior.
Uniqueness
Difluorobis(4-chlorophenylthio)methane is unique due to the presence of both difluoromethyl and 4-chlorophenylthio groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields highlight its versatility and importance .
Properties
CAS No. |
78840-51-4 |
|---|---|
Molecular Formula |
C13H8Cl2F2S2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanyl-difluoromethyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8Cl2F2S2/c14-9-1-5-11(6-2-9)18-13(16,17)19-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
CCWDURKMLPFVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)SC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



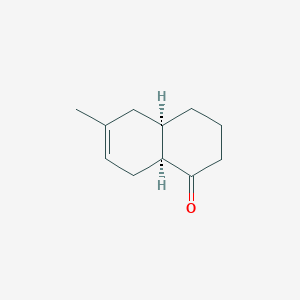
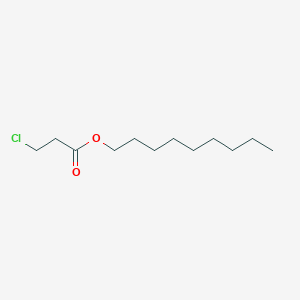
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
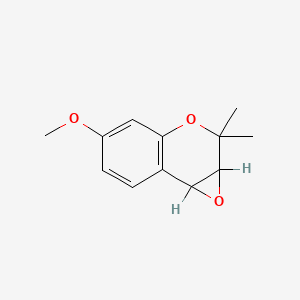
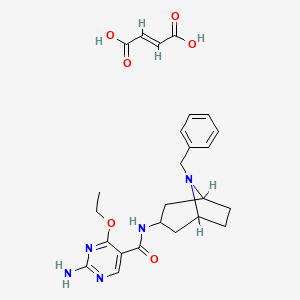
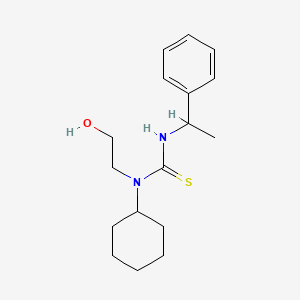
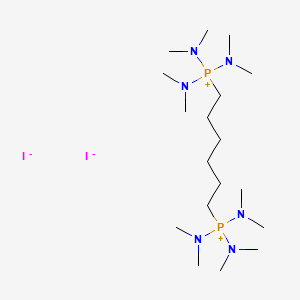
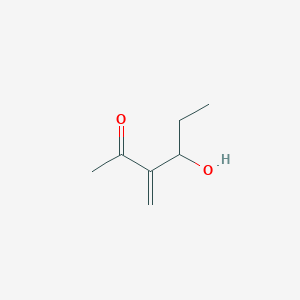
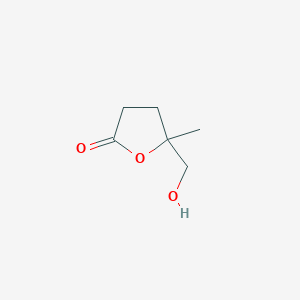

![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
